5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione
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Overview
Description
5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. This particular compound features an amino group at position 5 and a naphthyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux temperature, using a catalyst such as SiO2-tpy-Nb. This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact. For example, solventless heating and purification techniques have been developed to produce isoindoline-1,3-dione derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as a ligand for various biological receptors, including dopamine receptors.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, particularly the D2 receptor, through molecular docking studies. The compound interacts with key amino acid residues at the receptor’s allosteric binding site, influencing receptor activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound features a piperidinyl group instead of a naphthyl group.
N-Substituted 1H-Isoindole-1,3(2H)-Dione: These derivatives contain various amino residues and have been studied for their analgesic activity.
Uniqueness
5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its potential as a ligand for biological receptors and its application in medicinal chemistry .
Properties
IUPAC Name |
5-amino-2-naphthalen-2-ylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-13-6-8-15-16(10-13)18(22)20(17(15)21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRJAAIZTRKMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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